REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)=O.[C:14]1([CH2:20][C:21](=[S:23])[NH2:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O.Cl.[NH4+].[OH-]>C(O)C.[Fe]>[CH2:20]([C:21]1[S:23][CH:2]=[C:3]([C:5]2[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][CH:6]=2)[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:4.5|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(N)=S
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[OH-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.625 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring until the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a 250 mL round bottom flask
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux
|
Type
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DISSOLUTION
|
Details
|
were dissolved
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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to cool
|
Type
|
FILTRATION
|
Details
|
The material was filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the pad was washed with 50 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed with 100 mL of water
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with an additional 50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The material was re-dissolved in 50 mL of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a ¼-inch pad of silica gel
|
Type
|
WASH
|
Details
|
The pad was washed with an additional 50 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1SC=C(N1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |